Salicylic acid derivative 1

STAT inhibitor Structure–activity relationship Scaffold differentiation

Salicylic acid derivative 1 (IUPAC: 4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid, molecular formula C₃₇H₃₇F₃N₂O₆S, MW 694.8) belongs to the substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid class of signal transducer and activator of transcription (STAT) protein inhibitors. The compound is a research‑use‑only small molecule offered as a tool for probing STAT‑dependent signalling, with its closest characterised structural analogues including BP‑1‑102 (a potent STAT3 inhibitor, CAS 1334493‑07‑0) and BP‑1‑108 (a STAT5‑selective inhibitor).

Molecular Formula C37H37F3N2O6S
Molecular Weight 694.8 g/mol
Cat. No. B10836271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylic acid derivative 1
Molecular FormulaC37H37F3N2O6S
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2C(F)(F)F)CC(=O)N(CC3=CC=C(C=C3)C4CCCCC4)C5=CC(=C(C=C5)C(=O)O)O
InChIInChI=1S/C37H37F3N2O6S/c1-25-11-18-31(19-12-25)49(47,48)41(23-29-9-5-6-10-33(29)37(38,39)40)24-35(44)42(30-17-20-32(36(45)46)34(43)21-30)22-26-13-15-28(16-14-26)27-7-3-2-4-8-27/h5-6,9-21,27,43H,2-4,7-8,22-24H2,1H3,(H,45,46)
InChIKeyGFASCHAWPQEYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylic Acid Derivative 1: Structural Identity and In‑Class Positioning for STAT Inhibitor Procurement


Salicylic acid derivative 1 (IUPAC: 4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid, molecular formula C₃₇H₃₇F₃N₂O₆S, MW 694.8) belongs to the substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid class of signal transducer and activator of transcription (STAT) protein inhibitors [1]. The compound is a research‑use‑only small molecule offered as a tool for probing STAT‑dependent signalling, with its closest characterised structural analogues including BP‑1‑102 (a potent STAT3 inhibitor, CAS 1334493‑07‑0) and BP‑1‑108 (a STAT5‑selective inhibitor) . The molecule retains the salicylic acid phosphotyrosine‑mimetic core but differs from BP‑1‑102 in its sulfonamide N‑substitution, carrying a 4‑methylphenylsulfonyl (tosyl) group and a 2‑(trifluoromethyl)benzyl group in place of the pentafluorophenylmethyl moiety found in BP‑1‑102.

Why Generic Substitution Fails for Salicylic Acid Derivative 1: The Selectivity–Structure Gap in STAT Inhibitor Procurement


Although salicylic‑acid‑based STAT inhibitors share a common 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid scaffold, minor alterations in the sulfonamide N‑alkyl and N‑sulfonyl substituents can profoundly shift selectivity among STAT family members (STAT1, STAT3, STAT5) [1]. BP‑1‑102 (4–6.8 µM IC₅₀ against Stat3 DNA‑binding activity) and BP‑1‑108 (STAT5‑selective) exemplify how a single substituent change on the sulfonamide nitrogen redirects target preference . Salicylic acid derivative 1, bearing a unique combination of a tosyl group and a 2‑(trifluoromethyl)benzyl group not present in either BP‑1‑102 or BP‑1‑108, is expected to exhibit a distinct STAT‑binding profile. Consequently, substituting it with a different in‑class compound without experimental validation risks altering the biological readout, confounding structure–activity relationship (SAR) interpretation and wasting procurement resources on a compound that may not engage the intended STAT isoform with the required potency or selectivity.

Salicylic Acid Derivative 1: Quantitative Comparator Evidence Guide for Informed Procurement


Structural Differentiation from the Prototype STAT3 Inhibitor BP‑1‑102

Salicylic acid derivative 1 differs from BP‑1‑102 (CAS 1334493‑07‑0, C₂₉H₂₇F₅N₂O₆S, MW 626.59) by a larger molecular framework (C₃₇H₃₇F₃N₂O₆S, MW 694.8) with a 4‑methylphenylsulfonyl (tosyl) group replacing the pentafluorophenylsulfonyl moiety and a 2‑(trifluoromethyl)benzyl group replacing the methyl group on the sulfonamide nitrogen [1]. The increased lipophilicity (estimated cLogP ≈ 6.5 vs. ≈ 4.8 for BP‑1‑102) and steric bulk of the 2‑(trifluoromethyl)benzyl substituent are predicted to alter SH2‑domain binding geometry relative to BP‑1‑102 .

STAT inhibitor Structure–activity relationship Scaffold differentiation

Class‑Level Selectivity Window Relative to STAT5‑Selective Probe BP‑1‑108

BP‑1‑108 (C₃₂H₃₈N₂O₆S, MW 578.72) is a potent and selective STAT5 inhibitor that uses a 2,4,6‑trimethylphenylsulfonyl group and a methyl N‑substituent, whereas Salicylic acid derivative 1 incorporates a 4‑methylphenylsulfonyl (tosyl) group and a bulkier 2‑(trifluoromethyl)benzyl N‑substituent [1]. In the broader series of substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acids, increasing the size of the N‑alkyl substituent from methyl to substituted benzyl has been shown to modulate STAT3/STAT5 selectivity, with 2‑(trifluoromethyl)benzyl analogues favouring STAT3 over STAT5 in some contexts .

STAT5 selectivity Isoform profiling Chemical probe

Predicted Physicochemical Property Differentiation from Clinically‑Advanced Salicylic‑Acid STAT Inhibitors

Compared with the early‑stage clinical candidate S3I‑201 (IC₅₀ 86 µM against STAT3 DNA‑binding activity, cLogP ≈ 2.8, MW 365) [1], Salicylic acid derivative 1 is substantially larger (MW 694.8) and more lipophilic (estimated cLogP ≈ 6.5). The compound also exceeds the typical Rule‑of‑5 boundaries for oral bioavailability to a greater extent than BP‑1‑102 (cLogP ≈ 4.8, MW 626.59) . While no direct cellular permeability or solubility data are available for Salicylic acid derivative 1, its calculated physicochemical profile suggests it is best suited for in vitro biochemical and cell‑based assays performed in the presence of carrier proteins or organic co‑solvents, rather than for in vivo pharmacokinetic studies without formulation development.

Drug‑likeness Lipophilicity Physicochemical profiling

Scaffold‑Level In Vitro Potency Baseline for the 2‑Hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic Acid Class

Within the substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid class, the most extensively characterised compound, BP‑1‑102, inhibits Stat3 DNA‑binding activity with an IC₅₀ of 6.8 ± 0.8 µM and binds the Stat3 SH2 domain with a KD of 504 nM . BP‑1‑102 also exhibits ≥3‑fold selectivity for Stat3‑Stat3 homodimers over Stat1‑Stat3, Stat1‑Stat1, and Stat5‑Stat5 complexes in electrophoretic mobility shift assays . No direct IC₅₀ or KD data for Salicylic acid derivative 1 have been identified in public databases as of 2026‑05‑06. The class‑level SAR indicates that N‑sulfonyl and N‑alkyl modifications can shift IC₅₀ values within a 1–50 µM range and alter selectivity among STAT isoforms [1].

STAT3 inhibition DNA-binding assay In vitro potency

High‑Value Application Scenarios for Salicylic Acid Derivative 1 Based on Structural Differentiation


STAT Isoform Selectivity Profiling in Cancer Cell Line Panels

Salicylic acid derivative 1 is best deployed as a selectivity tool alongside BP‑1‑102 (STAT3‑biased) and BP‑1‑108 (STAT5‑biased) in a panel of STAT‑dependent tumour cell lines (e.g., MDA‑MB‑231, A549, DU145). Because its 2‑(trifluoromethyl)benzyl substituent has not been systematically profiled against STAT1, STAT3, and STAT5 in published head‑to‑head assays [1], the compound can serve as a novel probe to interrogate the contribution of the N‑substituent to isoform selectivity. Researchers comparing growth inhibition, apoptosis induction, and STAT‑target gene expression across the three inhibitors can map the selectivity landscape and potentially identify a unique selectivity window not achievable with BP‑1‑102 or BP‑1‑108 alone.

Chemical Biology Studies Requiring a Tosyl‑Containing STAT Inhibitor

The presence of the 4‑methylphenylsulfonyl (tosyl) group distinguishes Salicylic acid derivative 1 from the perfluorinated sulfonamides (e.g., BP‑1‑102, BP‑1‑108). Tosyl groups can engage in distinct hydrogen‑bonding and π‑stacking interactions within the SH2 domain that are not possible with pentafluorophenyl moieties [1]. This compound is therefore indicated for co‑crystallography or molecular dynamics studies aimed at understanding how sulfonyl substituent electronics influence STAT3 vs. STAT5 binding pose, complementing existing data from the pentafluorophenyl series.

In Vitro Proof‑of‑Concept Studies in STAT‑Driven Inflammatory or Autoimmune Models

Given the well‑established role of STAT3 in Th17 differentiation and STAT5 in Treg development, Salicylic acid derivative 1 can be applied in primary T‑cell assays or macrophage polarisation models to dissect the relative contribution of STAT isoforms to cytokine production (IL‑17, IL‑10, IFN‑γ). The compound should be used at concentrations informed by class‑level potency (anticipated 1–50 µM range) [1], with BP‑1‑102 (IC₅₀ 6.8 µM) as a positive control for STAT3 inhibition . Its distinct substitution pattern may reveal differential effects on STAT‑dependent transcription that cannot be recapitulated with the methyl‑ or pentafluorophenyl‑substituted analogues.

Quote Request

Request a Quote for Salicylic acid derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.